6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Overview
Description
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a complex heterocyclic compound. This compound is notable for its unique structure, which includes a triazolopyrazine core fused with a pyridine ring. Such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is the Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis (TB), a major global health concern .
Mode of Action
The compound’s interaction with the bacterium results in inhibitory effects, as evidenced by the 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that it interferes with essential biochemical pathways in the mycobacterium tuberculosis h37ra, leading to its inhibitory effect .
Result of Action
The result of the compound’s action is a significant inhibitory effect on the Mycobacterium tuberculosis H37Ra . This suggests that the compound could potentially be effective in the treatment of tuberculosis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of a pyridine derivative, followed by the formation of the triazolopyrazine ring through cyclization reactions involving hydrazine derivatives and suitable carbonyl compounds .
Industrial Production Methods
Industrial production of such compounds often employs scalable synthetic routes that ensure high yield and purity. This may involve the use of automated reactors and continuous flow systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrazine derivatives and pyridine-based molecules. Examples are:
- 6-methyl-2-oxo-4-thioxo-1,2,3,4-tetrahydro-3-pyrimidinyl derivatives
- Pyrrolidine-based compounds
- Indole derivatives .
Uniqueness
What sets 6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide apart is its specific combination of functional groups and ring systems, which confer unique chemical and biological properties.
Properties
IUPAC Name |
6-methyl-4-oxo-N-(pyridin-4-ylmethyl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O2/c1-8-7-19-11(13(21)16-8)10(17-18-19)12(20)15-6-9-2-4-14-5-3-9/h2-5,7H,6H2,1H3,(H,15,20)(H,16,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWFKZCXHINVZNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NCC3=CC=NC=C3)C(=O)N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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